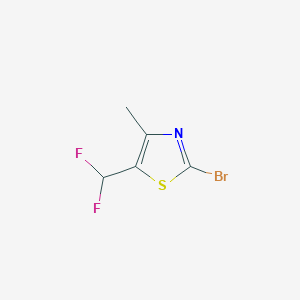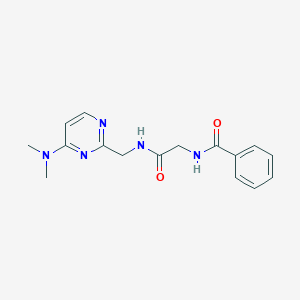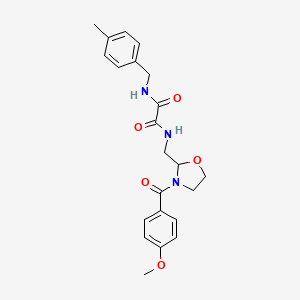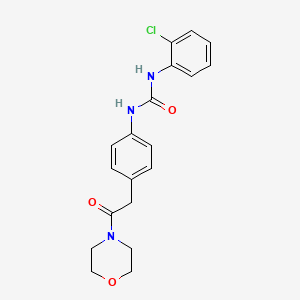
(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid
カタログ番号 B2982130
CAS番号:
2228889-33-4
分子量: 141.126
InChIキー: KXRISASIKODCLE-SJEUGXSHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and has both cyano and carboxylic acid functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring and the introduction of the cyano and carboxylic acid functional groups . The exact methods would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The compound has a cyclobutane core, which is a ring of four carbon atoms. One of these carbons is bonded to a cyano group (-CN) and a hydroxyl group (-OH), and another carbon is bonded to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction, and the carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and its cyclobutane core. For example, the presence of polar functional groups like -CN and -COOH would likely make the compound polar and capable of participating in hydrogen bonding .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques: Studies have focused on the synthesis of cyclobutane derivatives using methods like [2+2] photocycloaddition, demonstrating high stereoselectivity and yield. These synthesis methods are crucial for producing enantiomerically pure compounds, which are valuable in drug development and materials science (Gauzy et al., 2004).
- Incorporation into Peptides: Cyclobutane-containing amino acids have been incorporated into highly rigid beta-peptides. This work highlights the cyclobutane ring's role as a structure-promoting unit, influencing the peptides' conformation and potentially affecting their biological activity (Izquierdo et al., 2005).
- Photochemical Routes: Research has explored photochemical routes to synthesize hydroxy derivatives of cyclobutane amino acids, providing a foundation for creating novel compounds with specific geometric configurations. Such compounds could have applications in developing new materials or pharmaceuticals (Chang et al., 2018).
Potential Applications
- Tumor Imaging: Derivatives of (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), have shown promise in tumor imaging with positron emission tomography (PET). Improved synthesis methods for these compounds could facilitate their routine production for human use, enhancing cancer diagnostics (McConathy et al., 2003).
- Material Science: The study of substituent effects on the rates and stereoselectivities of electrocyclic reactions of cyclobutenes contributes to the understanding of how these reactions can be controlled. This knowledge is applicable in materials science for designing molecular structures with specific properties (Niwayama et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyano-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-6(10)1-4(2-6)5(8)9/h4,10H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRISASIKODCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid | |
CAS RN |
2228889-33-4 |
Source


|
| Record name | rac-(1s,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Bromo-5-(difluoromethyl)-4-methylthiazole
1785556-41-3


![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)


![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2982053.png)


![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)
![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)
![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)


